3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
3,4,5-Triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic ring linked to a thiazole moiety via an amide bond.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S/c1-4-32-24-16-20(17-25(33-5-2)26(24)34-6-3)27(31)30-28-29-23(18-36-28)19-12-14-22(15-13-19)35-21-10-8-7-9-11-21/h7-18H,4-6H2,1-3H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJLMCPKVSZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The triethoxy groups are introduced through etherification reactions, while the thiazole ring is synthesized via cyclization reactions involving appropriate thioamide and halogenated precursors. The phenoxyphenyl moiety is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or electrophile employed.
Scientific Research Applications
3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial therapy.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on substituent variations, molecular properties, and reported biological activities.
Substituent Variations and Molecular Properties
Table 1: Structural Comparison of Key Analogs
*Calculated using ChemDraw.
Key Observations:
Triethoxy vs.
Thiazole Substituents: The 4-phenoxyphenyl group in the target compound is shared with the sulfonamide derivative in , suggesting shared binding interactions in enzyme pockets.
Sulfonamide vs. Benzamide Linkage: The azepane sulfonamide in introduces a polar sulfonyl group, contrasting with the nonpolar benzamide linkage in the target compound.
SAR Insights:
Phenoxy and Aryl Groups: The phenoxy group in and aryl substituents in correlate with enhanced bioactivity, suggesting that electron-rich aromatic systems improve target engagement.
Thiazole Core : The thiazole ring’s rigidity and hydrogen-bonding capacity (via the NH group) are critical for interactions with enzymes like tyrosinase or viral polymerases .
Substituent Position: Para-substitution on the thiazole (e.g., 4-phenoxyphenyl in the target compound) maximizes steric and electronic complementarity in binding sites .
Biological Activity
The compound 3,4,5-triethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of thiazole and benzamide moieties. The general procedure can be summarized as follows:
- Formation of Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving appropriate thiourea derivatives.
- Benzamide Formation : The benzamide structure is constructed by acylating an amine with the corresponding acid chloride or anhydride.
- Ethoxylation : The introduction of ethoxy groups is achieved through alkylation reactions.
The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives containing thiazole and benzamide structures can inhibit cell proliferation effectively. Specifically, compounds with similar structures demonstrated growth inhibition rates exceeding 80% against non-small cell lung cancer (NSCLC) lines at concentrations around 10 μM .
| Compound | Cell Line | Inhibition (%) at 10 μM |
|---|---|---|
| 4a | HOP-92 | 86.28 |
| 4b | HCT-116 | 40.87 |
| 4h | SK-BR-3 | 46.14 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Kinase Inhibition : Many thiazole-based compounds are known to inhibit specific kinase pathways that are crucial for cancer cell survival and proliferation.
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in the G2/M phase, preventing further division of cancer cells.
Clinical Relevance
A notable study investigated the effects of a related compound on patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients treated with a regimen including thiazole derivatives . This highlights the translational potential of compounds like this compound in clinical oncology.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
